4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a methoxyphenyl group. Compounds containing these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Typically, NMR and MS analysis are used to establish the structures of such compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole and pyrimidine rings, which can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as thermal stability, density, and oxygen balance of similar compounds have been reported .Scientific Research Applications
Metabolism and Disposition of BMS-690514
BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, is explored for treating non–small-cell lung cancer and metastatic breast cancer. Extensive metabolism through multiple pathways, with excretion in both bile and urine, characterizes its disposition. The compound undergoes rapid absorption and extensive metabolism, primarily through oxidation and direct glucuronidation. Metabolites like a hydroxylated rearrangement product and a direct ether glucuronide are formed, yet they do not contribute to BMS-690514's pharmacology, indicating a complex metabolic profile in humans (Christopher et al., 2010).
New Psychoactive Substances in Hair Samples
The prevalence of new psychoactive substances, including various piperazines, is studied through the reanalysis of hair samples. These substances, often labeled as 'bath salts', 'plant food', or 'research chemical powders', present a challenge due to their varying chemical structures and effects. The study emphasizes the importance of including common substances like mCPP, KET, 4-MMC, and 4-FA in screening procedures for a comprehensive understanding of the psychoactive substance landscape (Rust et al., 2012).
Imaging Techniques in Epilepsy Evaluation
18F-MPPF PET, a technique involving a piperazine compound, is utilized in evaluating drug-resistant temporal lobe epilepsy. By computing interhemispheric asymmetric indexes and using voxel-based analysis, this method offers improved sensitivity and specificity in localizing the epileptogenic zone, especially in patients with atypical clinical histories or normal MRI results. This noninvasive imaging procedure is particularly informative in the presurgical assessment of such patients (Didelot et al., 2010).
Evaluation of [18F]DASA-23 for Glioma Imaging
[18F]DASA-23, a novel radiopharmaceutical, is developed for measuring pyruvate kinase M2 levels in gliomas using PET. With minimal expression in the healthy brain and preferential expression in glioblastoma cells, PKM2 serves as an important biomarker. The study indicates that [18F]DASA-23 shows promise as an imaging agent for non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2 (Patel et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-28-15-3-2-13(8-14(15)19)18(27)25-6-4-24(5-7-25)16-9-17(22-11-21-16)26-12-20-10-23-26/h2-3,8-12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIQLOSTPOOBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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